Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

Description

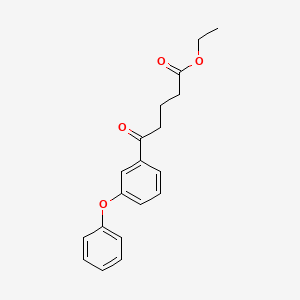

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKFYPMMVYUFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645596 | |

| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-67-5 | |

| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Oxo 5 3 Phenoxyphenyl Valerate

Retrosynthetic Analysis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

A retrosynthetic analysis of ethyl 5-oxo-5-(3-phenoxyphenyl)valerate reveals several plausible disconnection points, guiding the design of a synthetic route. The most straightforward approach involves disconnecting the ester functional group, which leads back to 5-oxo-5-(3-phenoxyphenyl)valeric acid and ethanol (B145695). This disconnection is based on the well-established Fischer-Speier esterification reaction.

Further disconnection of the keto-acid precursor, 5-oxo-5-(3-phenoxyphenyl)valeric acid, can be envisioned through a Friedel-Crafts acylation reaction. nih.govbeilstein-journals.org This involves breaking the bond between the carbonyl carbon and the phenoxyphenyl ring, leading to 3-phenoxytoluene (B42325) (as a surrogate for phenoxybenzene) and a five-carbon acylating agent, such as glutaric anhydride (B1165640). This retrosynthetic strategy provides a clear and logical pathway for the synthesis of the target molecule from readily available starting materials.

Classical Esterification Routes to Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

The Fischer-Speier esterification is a cornerstone of organic synthesis for the preparation of esters from carboxylic acids and alcohols. organic-chemistry.org This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. cerritos.edumasterorganicchemistry.comathabascau.ca To synthesize ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the corresponding carboxylic acid, 5-oxo-5-(3-phenoxyphenyl)valeric acid, is reacted with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.orgcerritos.edu After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, and regenerates the acid catalyst. cerritos.edumasterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, an excess of ethanol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgathabascau.ca

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

| Reactants | 5-oxo-5-(3-phenoxyphenyl)valeric acid, Ethanol | Formation of the target ester |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carboxylic acid and activate the carbonyl group |

| Solvent | Ethanol (often used in excess) | Acts as both reactant and solvent, driving the equilibrium forward |

| Temperature | Reflux | To increase the reaction rate |

| Work-up | Neutralization, Extraction | To isolate and purify the ester product |

While Fischer-Speier esterification is a robust method, alternative protocols can offer advantages in terms of milder reaction conditions, higher yields, and improved selectivity, particularly for sensitive substrates. One such alternative is the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification. This method avoids the production of water. organic-chemistry.org

Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. 5-oxo-5-(3-phenoxyphenyl)valeric acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This highly reactive intermediate can then be reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford ethyl 5-oxo-5-(3-phenoxyphenyl)valerate in high yield and under milder conditions than the Fischer esterification.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic acid, Alcohol, Strong acid catalyst | Simple, Inexpensive reagents | Reversible, Requires excess alcohol or water removal, Harsh conditions |

| Steglich | Carboxylic acid, Alcohol, DCC, DMAP | Mild conditions, High yields | DCC is an allergen, Dicyclohexylurea byproduct can be difficult to remove |

| Acid Chloride | Carboxylic acid, SOCl₂ or (COCl)₂, Alcohol, Base | High yields, Irreversible, Mild conditions for the final step | Requires an extra step to form the acid chloride, Reagents are corrosive and moisture-sensitive |

Advanced Synthetic Strategies for Beta-Ketoester Moieties in Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

The β-ketoester functionality within ethyl 5-oxo-5-(3-phenoxyphenyl)valerate can also be constructed using more advanced synthetic strategies that focus on the formation of the carbon-carbon bond adjacent to the ketone.

The Claisen condensation is a powerful tool for the formation of β-ketoesters. researchgate.net A crossed Claisen condensation could potentially be employed for the synthesis of ethyl 5-oxo-5-(3-phenoxyphenyl)valerate. This would involve the reaction of an ester enolate with a different ester. For instance, the enolate of ethyl acetate (B1210297) could be reacted with a suitable ester of 3-(3-phenoxyphenoxy)propanoic acid. However, controlling the regioselectivity in crossed Claisen condensations can be challenging and often requires one of the ester partners to be non-enolizable.

A more controlled approach to the β-ketoester moiety involves the regioselective acylation of a pre-formed enolate. For example, one could start with a suitable β-ketoester and perform an alkylation at the α-carbon. However, a more direct route to a related structure involves the Friedel-Crafts acylation of an aromatic substrate with a cyclic anhydride, followed by esterification.

The Friedel-Crafts acylation of phenoxybenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), would yield 5-oxo-5-(phenoxy-substituted-phenyl)valeric acid. nih.govresearchgate.net The regioselectivity of this acylation would likely favor substitution at the para position of the unsubstituted phenyl ring of phenoxybenzene due to steric hindrance and electronic effects. To achieve the desired meta-substitution pattern of the phenoxy group, one might need to start with a pre-functionalized aromatic precursor or employ directing groups. Once the desired 5-oxo-5-(3-phenoxyphenyl)valeric acid is obtained, it can be esterified as described in section 2.2.

Green Chemistry Principles and Sustainable Synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

Traditional Friedel-Crafts acylation methods, while effective, often raise environmental concerns due to the use of stoichiometric amounts of Lewis acid catalysts like AlCl₃, which generate significant amounts of hazardous waste during aqueous workup. numberanalytics.comroutledge.com Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally friendly processes, guided by the principles of green chemistry. numberanalytics.com

For the synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, several green chemistry strategies can be employed:

Use of Solid Acid Catalysts: Replacing homogeneous Lewis acids with solid acid catalysts is a key green strategy. rsc.org Materials such as zeolites, sulfated zirconia, and various clays (B1170129) can effectively catalyze Friedel-Crafts acylation. routledge.comrsc.org These catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced waste generation. numberanalytics.com For instance, sulfated zirconia has been shown to be an effective and highly selective catalyst for the acylation of aromatic compounds. rsc.org

Alternative Acylating Agents: The use of acyl chlorides as acylating agents leads to the formation of hydrogen chloride (HCl) as a byproduct. libretexts.org A greener alternative is the use of carboxylic anhydrides, such as glutaric anhydride, in the presence of a suitable catalyst. This would form the carboxylic acid as a byproduct, which is generally less corrosive. Another approach is the direct use of carboxylic acids, activated by greener reagents like methanesulfonic anhydride, which avoids the use of halogenated compounds altogether. organic-chemistry.orgacs.org

Solvent Selection: The choice of solvent is crucial in green chemistry. Traditional solvents for Friedel-Crafts reactions, such as chlorinated hydrocarbons (e.g., dichloromethane) and nitrobenzene, are often toxic and environmentally persistent. numberanalytics.comnumberanalytics.com The exploration of greener solvent alternatives, such as ionic liquids or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis. numberanalytics.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The use of catalytic rather than stoichiometric reagents greatly improves the atom economy of the reaction.

The application of these green chemistry principles to the synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate can lead to a more sustainable and economically viable manufacturing process.

Optimization of Reaction Conditions and Yields for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

The optimization of reaction conditions is a critical step in any chemical synthesis to maximize the yield of the desired product while minimizing the formation of byproducts and reducing costs. For the Friedel-Crafts acylation synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, several parameters can be fine-tuned. numberanalytics.com

Catalyst Concentration: The concentration of the Lewis acid catalyst plays a significant role in the reaction rate and yield. numberanalytics.com In traditional Friedel-Crafts reactions, a stoichiometric amount of the catalyst is often required. However, optimizing this to the lowest effective catalytic amount can reduce waste and cost. With the use of highly active solid acid catalysts, the catalyst loading can often be significantly reduced. acs.org

Temperature and Reaction Time: The reaction temperature is a crucial factor influencing the rate of reaction and selectivity. numberanalytics.comnumberanalytics.com Higher temperatures generally lead to faster reaction rates but can also promote the formation of unwanted side products or lead to the decomposition of the product. numberanalytics.comnumberanalytics.com A systematic study of the reaction at different temperatures would be necessary to find the optimal balance. Similarly, the reaction time needs to be optimized to ensure complete conversion of the starting materials without allowing for product degradation.

Solvent Effects: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield. numberanalytics.comnumberanalytics.com For the acylation of phenoxybenzene, a non-polar solvent is typically used. The polarity of the solvent can impact the stability of the acylium ion intermediate. numberanalytics.com

Reactant Stoichiometry: The molar ratio of the reactants, phenoxybenzene and the acylating agent, can be adjusted to maximize the yield of the desired product. Often, using a slight excess of the more readily available reactant can drive the reaction to completion.

A systematic approach to optimization, such as using response surface methodology, can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions for the synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate. researchgate.net

Data Tables

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Homogeneous Lewis Acid | AlCl₃, FeCl₃ | High reactivity | Stoichiometric amounts often needed, generates hazardous waste |

| Solid Acid | Zeolites, Sulfated Zirconia, Clays | Reusable, easy to separate, reduced waste | May have lower activity than homogeneous catalysts |

| Green Activating Agent | Methanesulfonic Anhydride | Metal- and halogen-free, biodegradable waste | May require specific reaction conditions |

Table 2: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Effect on Reaction | Typical Range for Optimization |

| Temperature | Affects reaction rate and selectivity | 0°C to 100°C |

| Catalyst Concentration | Influences reaction rate and cost | 0.1 to 10 mol% (for highly active catalysts) |

| Solvent | Impacts solubility and intermediate stability | Non-polar solvents (e.g., dichloromethane, carbon disulfide) |

| Reaction Time | Determines the extent of conversion | 1 to 24 hours |

Spectroscopic and Structural Analysis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate Remains Elusive

A comprehensive spectroscopic characterization and detailed structural elucidation of the chemical compound Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate are not publicly available at this time. Extensive searches for experimental data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) have not yielded specific results for this particular molecule.

While information on related compounds is accessible, the unique substitution pattern of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate—specifically the placement of the phenoxy group at the meta position of the phenyl ring—differentiates it from its isomers and other similar structures for which data has been published. Spectroscopic data is highly specific to the precise arrangement of atoms within a molecule, and therefore, data from related compounds cannot be used to definitively characterize Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate.

To provide a comprehensive analysis as requested, experimental data obtained directly from the analysis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate would be required. This would involve laboratory-based spectroscopic studies to determine the chemical shifts and coupling constants in ¹H and ¹³C NMR, the vibrational frequencies of functional groups in IR spectroscopy, and the molecular weight and fragmentation patterns in mass spectrometry.

Without this direct experimental evidence, any attempt to detail the spectroscopic characterization would be speculative and would not meet the standards of scientific accuracy. Further research and publication of the spectroscopic data for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate are needed to enable a thorough and accurate structural elucidation.

Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Oxo 5 3 Phenoxyphenyl Valerate

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the separation, identification, and quantification of volatile and semi-volatile organic compounds. jmchemsci.com Its application in the analysis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is crucial for establishing the purity of a synthesized batch and confirming its molecular identity.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the mixture is carried by an inert gas (such as helium) through a long, thin capillary column. semanticscholar.org The separation of components is based on their differential partitioning between the mobile gas phase and a stationary phase coated on the column's inner surface. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature used for its identification under a specific set of experimental conditions. researchgate.net

Following separation by GC, the eluted molecules enter the mass spectrometer. In the ion source, they are typically bombarded with electrons, leading to ionization and fragmentation. This process generates a unique fragmentation pattern for each compound, which is a function of its molecular structure. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. researchgate.net

For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the GC-MS analysis would ideally show a single dominant peak in the chromatogram, indicating a high degree of purity. The mass spectrum corresponding to this peak would be compared against a reference spectrum or analyzed for characteristic fragments that confirm the expected structure. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Key fragmentation patterns would likely include the loss of the ethoxy group (-OCH2CH3), the phenoxy group (-OPh), and other characteristic cleavages of the valerate (B167501) chain.

Table 1: Hypothetical GC-MS Data for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

| Parameter | Expected Value | Significance |

|---|---|---|

| Retention Time (RT) | Compound-specific | Identity Confirmation |

| Molecular Ion (M+) | m/z = 312.13 | Molecular Weight Confirmation |

| Key Fragment 1 | m/z = 267 | Loss of ethoxy group |

| Key Fragment 2 | m/z = 219 | Cleavage of phenoxyphenyl group |

This table is illustrative and based on the expected behavior of the compound in a GC-MS system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule, providing insight into its electronic structure, particularly the extent of conjugation. materialsciencejournal.org

The UV-Vis spectrum of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is expected to be dominated by absorptions arising from the phenoxyphenyl moiety. Aromatic systems like benzene (B151609) and its derivatives exhibit characteristic π → π* transitions. The presence of the ether linkage and the ketone carbonyl group can also influence the absorption spectrum. The carbonyl group typically shows a weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths.

For instance, a study on a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealed a maximum absorption (λmax) at 278 nm, which was attributed to electronic excitation from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org Similarly, porphyrin derivatives, which are highly conjugated systems, exhibit strong Soret bands and weaker Q bands in their UV-Vis spectra, corresponding to different π → π* electronic transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Data for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate in a Non-polar Solvent

| Wavelength (λmax) | Molar Absorptivity (ε) | Probable Electronic Transition | Structural Origin |

|---|---|---|---|

| ~270 nm | High | π → π* | Phenoxyphenyl group |

This table is based on typical values for similar chromophores and serves as an illustrative example.

X-ray Crystallography for Solid-State Structural Determination (Applicable to Derivatives and Analogues)

For example, the crystal structure of Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate, a related β-keto ester, was determined by X-ray diffraction. researchgate.net The study revealed specific C-O and C-C bond lengths and confirmed the relative stereochemistry at the chiral centers within the molecule. researchgate.net Similarly, the crystal structure of ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was elucidated, showing the formation of one-dimensional, homochiral supramolecular assemblies due to weak n-π interactions involving the bromine atom. mdpi.com These examples highlight how X-ray crystallography can reveal detailed structural features and non-covalent interactions that govern the packing of molecules in a crystal lattice.

Table 3: Representative Crystallographic Data for an Analogue Compound (Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| C=O Bond Lengths | 1.191(2) Å and 1.198(2) Å | researchgate.net |

| C-O (ester) Bond Length | 1.335(2) Å | researchgate.net |

| Average C-C (phenyl) | 1.375 Å | researchgate.net |

This data is for a related compound and illustrates the type of information obtained from X-ray crystallography.

Microwave Spectroscopy for Conformational Analysis and Gas-Phase Structures

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely accurate information about the moments of inertia of a molecule, from which its precise gas-phase geometry and conformational preferences can be determined.

This approach, combining high-resolution microwave spectroscopy with theoretical calculations, would be highly applicable to Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate. It would allow for the identification of the most stable conformers in the gas phase, providing detailed insights into the torsional angles of the flexible ethyl and phenoxyphenyl groups. This technique is particularly powerful for identifying subtle structural differences and quantifying the relative energies of different molecular shapes.

Table 4: Rotational Constants for the Two Most Abundant Conformers of Ethyl Valerate (An Analogue)

| Conformer | A (MHz) | B (MHz) | C (MHz) | Symmetry |

|---|---|---|---|---|

| Conformer I | 2845.67 | 845.32 | 712.98 | C1 |

Data adapted from a study on ethyl valerate, a structural analogue of the title compound. nih.gov

Chemical Reactivity and Derivatization of Ethyl 5 Oxo 5 3 Phenoxyphenyl Valerate

Reactivity of the Ester Group: Hydrolysis and Transesterification Reactions

The ethyl ester functionality in Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions are fundamental in modifying the ester group to a carboxylic acid or a different ester, respectively.

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 5-oxo-5-(3-phenoxyphenyl)valeric acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis, or saponification, proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. The equilibrium of this reaction can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) as it is formed. For β-keto esters, selective transesterification can be achieved, often proceeding through an enol intermediate. clockss.org Catalysts such as boric acid and various metal complexes have been shown to be effective for the transesterification of β-keto esters. clockss.org The choice of catalyst and reaction conditions can influence the efficiency of the transformation.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ (catalytic), H₂O, heat | 5-oxo-5-(3-phenoxyphenyl)valeric acid |

| 1. NaOH, H₂O/EtOH, heat; 2. H₃O⁺ | 5-oxo-5-(3-phenoxyphenyl)valeric acid | |

| Transesterification | R'OH, H⁺ or R'O⁻ (catalytic), heat | Alkyl 5-oxo-5-(3-phenoxyphenyl)valerate |

Reactivity of the Ketone Carbonyl Group: Nucleophilic Addition and Reduction Reactions

The ketone carbonyl group is a key site for nucleophilic attack and reduction, providing a pathway to a variety of derivatives.

Nucleophilic Addition: The ketone can undergo nucleophilic addition with various reagents. For instance, reaction with Grignard reagents (RMgX) or organolithium reagents (RLi) would lead to the formation of tertiary alcohols after an acidic workup. The Wittig reaction, utilizing phosphorus ylides (Ph₃P=CHR'), offers a method to convert the carbonyl group into an alkene.

Reduction Reactions: The ketone carbonyl can be reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketone to a secondary alcohol, yielding ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate.

Deoxygenation to an Alkane: For the complete removal of the carbonyl oxygen, several methods are available. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is effective for reducing aryl-alkyl ketones. acs.orgorganic-chemistry.org However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, provides an alternative under basic conditions. cdnsciencepub.comnih.gov Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can also be used to reduce aromatic ketones to alkanes. fiveable.menih.gov

| Reaction | Reagents and Conditions | Product |

| Nucleophilic Addition (Grignard) | 1. R'MgX, Et₂O or THF; 2. H₃O⁺ | Ethyl 5-hydroxy-5-alkyl-5-(3-phenoxyphenyl)valerate |

| Wittig Reaction | Ph₃P=CHR', THF | Ethyl 5-(alkene)-5-(3-phenoxyphenyl)valerate |

| Reduction to Alcohol | NaBH₄, MeOH or EtOH | Ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Ethyl 5-(3-phenoxyphenyl)pentanoate |

| Wolff-Kishner Reduction | 1. H₂NNH₂, heat; 2. KOH, high-boiling solvent, heat | Ethyl 5-(3-phenoxyphenyl)pentanoate |

| Catalytic Hydrogenation | H₂, Pd/C, high pressure, heat | Ethyl 5-(3-phenoxyphenyl)pentanoate |

Alpha-Carbon Reactivity: Enolate Formation and Alkylation/Acylation Strategies

The methylene groups alpha to the ketone and ester carbonyls exhibit enhanced acidity due to the electron-withdrawing nature of these groups. The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon of the β-keto ester system) are particularly acidic. Deprotonation of this carbon with a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Enolate Formation: A variety of bases can be used to generate the enolate, with the choice of base influencing the extent of deprotonation. Common bases include sodium ethoxide, sodium hydride, and lithium diisopropylamide (LDA).

Alkylation: The enolate can be readily alkylated by reaction with alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the alpha-position.

Acylation: Acylation of the enolate can be achieved using acyl chlorides or anhydrides. This leads to the formation of a β,δ-diketo ester. The acylation of β-keto ester dianions has been developed as a method to yield β,δ-diketo esters. fiveable.me

Electrophilic Aromatic Substitution on the Phenoxyphenyl Moiety

The 3-phenoxyphenyl group consists of two aromatic rings linked by an ether oxygen. Both rings are susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation and alkylation. The directing effects of the substituents on each ring will determine the position of the incoming electrophile.

The ether oxygen is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The other ring is attached as a substituent, and its electronic effect will also influence the reactivity and regioselectivity. The valerate (B167501) chain attached to one of the rings is a deactivating, meta-directing group due to the electron-withdrawing nature of the ketone carbonyl.

Therefore, electrophilic attack is most likely to occur on the ring that is not directly attached to the deactivating valerate chain. Within that ring, the positions ortho and para to the ether linkage are the most activated.

Exploration of Cyclization and Heterocyclic Annulation Reactions involving Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

The presence of both a ketone and an ester group in a 1,5-relationship makes Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Pyridines and Pyrazoles: Gamma-keto esters are known to react with ammonia (B1221849) or primary amines to form substituted pyridines. They can also react with hydrazines to yield pyrazole (B372694) derivatives. clockss.org For instance, the Hantzsch pyridine (B92270) synthesis involves the condensation of a β-keto ester, an aldehyde, and ammonia, and similar principles can be applied to γ-keto esters for the construction of pyridine rings. fiveable.me

Synthesis of Quinolines and Coumarins: The aromatic nature of the phenoxyphenyl moiety opens up possibilities for the synthesis of fused heterocyclic systems. For example, reactions with aromatic amines could potentially lead to the formation of quinoline (B57606) derivatives. acs.org Furthermore, intramolecular cyclization reactions involving the phenolic oxygen (if the starting material were a hydroxyphenoxyphenyl derivative) and the keto-ester chain could provide a route to coumarin-like structures. The Pechmann condensation, a classic method for coumarin (B35378) synthesis, involves the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. mdpi.com

Synthesis of Novel Analogs and Derivatives of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate with Modified Phenoxyphenyl or Valerate Backbones

The diverse reactivity of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate allows for the synthesis of a wide range of novel analogs and derivatives with modified structural features.

Modifications of the Phenoxyphenyl Moiety: As discussed in the section on electrophilic aromatic substitution, functional groups such as nitro, halo, or acyl groups can be introduced onto the aromatic rings. These functionalized derivatives can then serve as handles for further transformations, such as the reduction of a nitro group to an amine, which can then be diazotized or acylated.

Modifications of the Valerate Backbone: The reactivity of the ester and ketone groups, as well as the alpha-carbons, provides numerous opportunities to modify the valerate chain. For example, the ester could be converted to an amide by reaction with an amine. The ketone could be transformed into a variety of other functional groups. Alkylation or acylation at the alpha-carbon allows for the introduction of diverse substituents.

These synthetic strategies enable the creation of a library of compounds based on the Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate scaffold, which can be valuable for structure-activity relationship studies in various fields of chemical research.

Theoretical and Computational Studies on Ethyl 5 Oxo 5 3 Phenoxyphenyl Valerate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods can predict a wide array of properties, from molecular geometry to reactivity, with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.org Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. nih.gov

Vibrational analysis, performed after geometry optimization, calculates the frequencies of the normal modes of vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific functional groups. orientjchem.org For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, key vibrational modes would include the C=O stretching of the ketone and ester groups, the C-O stretching of the ester and ether linkages, and the aromatic C-H and C=C stretching of the phenyl rings.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | ~1720 |

| Ester | C=O stretch | ~1735 |

| Ether | C-O-C stretch | ~1240 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite.

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of a molecule's reactivity. For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the HOMO is expected to be localized on the electron-rich phenoxy group, while the LUMO is likely to be centered on the electron-withdrawing carbonyl groups.

Table 2: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MESP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). Green and yellow represent intermediate potentials.

For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the MESP map would show the most negative potential (red) around the oxygen atoms of the ketone and ester carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atoms of the ethyl group and the aromatic rings would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, with several rotatable bonds, a large number of conformations are possible. Computational methods can be used to identify the low-energy (i.e., most stable) conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformational states. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry can also be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. researchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus.

IR Spectroscopy: As mentioned in section 5.1.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. materialsciencejournal.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. materialsciencejournal.org For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the presence of the aromatic rings and carbonyl groups would be expected to give rise to absorptions in the UV region.

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Ketone C=O | ~205 ppm |

| ¹³C NMR | Ester C=O | ~170 ppm |

| IR | Ketone C=O stretch | ~1720 cm⁻¹ |

In Silico Bioavailability (ADME) Prediction for Potential Derivatives

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. mdpi.com These predictions help to identify compounds with favorable drug-like properties and to guide the design of new derivatives with improved bioavailability. nih.govresearchgate.net

For Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate and its potential derivatives, various ADME parameters can be calculated, including:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.

Water Solubility (logS): A measure of a compound's solubility in water.

Human Intestinal Absorption (HIA): The percentage of a compound that is absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier.

Lipinski's Rule of Five: A set of rules that help to predict whether a compound is likely to be an orally active drug in humans.

Table 4: Hypothetical ADME Properties for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

| Property | Predicted Value |

|---|---|

| logP | 3.8 |

| logS | -4.2 |

| Human Intestinal Absorption | High |

| BBB Permeability | Low |

Molecular Docking Simulations for Putative Biological Target Interactions (Based on Analogue Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between a ligand and a protein's binding site, it is possible to infer the potential biological targets of a compound. Given the structural motifs present in Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate—namely the phenyl ketone and phenoxy groups—research on analogous compounds can suggest potential biological targets.

Studies on various phenyl ketone derivatives have indicated their potential to interact with a range of biological targets. For instance, some phenyl ketone derivatives have been computationally predicted and subsequently validated to modulate oxidoreductase activity, suggesting a role in managing conditions like non-alcoholic fatty liver disease. scienceopen.com Other research on phenoxy derivatives has pointed towards different therapeutic areas. For example, phenoxyacetanilide derivatives have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) by targeting the cyclooxygenase-2 (COX-2) enzyme. semanticscholar.orgresearchgate.net Molecular docking studies of these analogues have identified key interactions with amino acid residues within the COX-2 active site. semanticscholar.orgresearchgate.net

Furthermore, compounds with a phenoxy group have been explored for their potential as androgen receptor antagonists, which is relevant in the context of prostate cancer research. nih.gov In a different therapeutic vein, phenylhydrazono phenoxyquinoline derivatives have been studied as potential inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, suggesting a possible application in diabetes management. nih.gov Additionally, research on 5-oxo-containing heterocyclic compounds has revealed their potential as anti-Alzheimer's agents by inhibiting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.govnih.gov

Based on these findings from structurally related compounds, a summary of putative biological targets for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is presented below.

| Putative Biological Target | Therapeutic Area | Basis from Analogue Research |

| Oxidoreductase | Metabolic Disorders | Phenyl ketone derivatives have shown potential to modulate this enzyme class. scienceopen.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Phenoxyacetanilide analogues have been identified as potential COX-2 inhibitors. semanticscholar.orgresearchgate.net |

| Androgen Receptor (AR) | Oncology | Phenoxy derivatives have been investigated as AR antagonists. nih.gov |

| α-Amylase | Diabetes | Phenylhydrazono phenoxyquinoline derivatives have shown inhibitory activity. nih.gov |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases | 5-oxo-containing heterocyclic compounds are explored as inhibitors. nih.govnih.gov |

| Butyrylcholinesterase (BChE) | Neurodegenerative Diseases | 5-oxo-containing heterocyclic compounds are explored as inhibitors. nih.govnih.gov |

| β-secretase (BACE-1) | Neurodegenerative Diseases | 5-oxo-containing heterocyclic compounds are explored as inhibitors. nih.govnih.gov |

Investigation of Z,E-Isomerism using DFT Calculations (if applicable)

Z,E-isomerism, also known as geometric isomerism, can occur in molecules with restricted rotation around a bond, such as a carbon-carbon double bond or, in some cases, a carbon-nitrogen or even a carbon-oxygen double bond in specific contexts like oximes. In the case of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, the primary site for potential isomerism would be related to the conformation around the ketone group and the flexible valerate (B167501) chain.

While classic Z,E-isomerism around a C=C bond is absent, the concept can be extended to the spatial arrangement of substituents around the carbonyl group and the potential for different stable conformers. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and can be employed to determine the relative energies and stabilities of different isomers or conformers.

DFT calculations can be used to optimize the geometry of various possible isomers and calculate their electronic energies. The isomer with the lower calculated energy is predicted to be the more stable form. For instance, in a study of a tryptanthrin (B1681603) derivative containing a pentanoate chain, DFT calculations were used to determine that the E-isomer was more stable than the Z-isomer by 7.73 kJ/mol. mdpi.com Such calculations can also elucidate the energy barrier for isomerization between different forms. mdpi.com

In the context of ketones, DFT is more commonly applied to study keto-enol tautomerism, which is a type of isomerism involving the migration of a proton and the shifting of a double bond. researchgate.netrsc.orgbohrium.comemerginginvestigators.org The keto form of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is expected to be the predominant tautomer under normal conditions. DFT calculations could precisely quantify the energy difference between the keto and any potential enol forms, confirming the stability of the keto tautomer. These calculations typically involve optimizing the geometries of both tautomers and calculating their relative Gibbs free energies. researchgate.net

Although no specific DFT studies on the Z,E-isomerism of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate have been published, the methodology is well-established. Such a study would involve:

Identification of potential isomers: Defining the different spatial arrangements of the phenoxyphenyl group and the ethyl valerate chain relative to the carbonyl group.

Geometry optimization: Using a suitable DFT functional and basis set to find the lowest energy conformation for each isomer.

Energy calculation: Determining the single-point energies of the optimized structures to compare their relative stabilities.

Transition state search: To understand the kinetics of interconversion, a transition state search could be performed to calculate the energy barrier between isomers.

These theoretical calculations would provide fundamental insights into the conformational preferences and potential isomeric complexity of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate.

Biological Activities and Mechanistic Studies of Ethyl 5 Oxo 5 3 Phenoxyphenyl Valerate and Its Analogues in Vitro Focus

In Vitro Enzyme Interaction Studies: Focus on Esterase and Oxidoreductase Substrate Specificity

The structure of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, containing both an ethyl ester and a ketone functional group, suggests potential interactions with esterases and oxidoreductases.

Exploration of Antimicrobial Potential (Based on Analogue Research)

Research into the antimicrobial properties of compounds structurally related to Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, such as phenoxyphenyl derivatives and β-keto esters, has shown promising results against various pathogenic microbes.

In Vitro Antibacterial Activity against Pathogenic Bacterial Strains

Several studies have highlighted the antibacterial potential of β-keto esters and other related structures. These compounds have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a series of β-keto ester analogues were synthesized and evaluated for their in vitro antimicrobial activity against human and phytopathogenic bacteria. mdpi.comnih.govsemanticscholar.orgresearchgate.net The design of these compounds was based on the structure of bacterial quorum-sensing autoinducers, suggesting a potential mechanism of action involving the disruption of bacterial communication. mdpi.comnih.govsemanticscholar.orgresearchgate.net

Additionally, studies on ketone-selenoesters have demonstrated potent antibacterial activity, particularly against Gram-positive strains like Staphylococcus aureus. nih.gov The minimum inhibitory concentrations (MICs) for some of these compounds were found to be in the submicromolar to low micromolar range. nih.gov

| Analogue Type | Bacterial Strain(s) | In Vitro Activity (MIC) | Reference |

|---|---|---|---|

| β-Keto Esters | Pseudomonas aeruginosa, Staphylococcus aureus, Pseudomonas syringae, Agrobacterium tumefaciens | 0.08 mg/mL to 0.63 mg/mL | mdpi.comnih.gov |

| Ketone-Selenoesters | Staphylococcus aureus (including MRSA) | 0.39 µM to 1.56 µM | nih.gov |

| Phenothiazine-3-sulphonamide Derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi | -3.5 to 1.0 mg/L | researchgate.net |

In Vitro Antifungal Activity

Analogues of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate have also been explored for their antifungal properties. A study on N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides demonstrated significant fungicidal activities against a range of plant pathogenic fungi. nih.gov The presence of electron-withdrawing groups on the phenyl ring of these butanamides was found to be important for their antifungal efficacy. nih.gov

Furthermore, various other derivatives containing phenoxy or nitrofuran moieties have shown inhibitory activity against clinically relevant fungal species. mdpi.commdpi.com For example, a series of nitrofuran derivatives were effective against Candida species, Cryptococcus neoformans, Histoplasma capsulatum, and Trichophyton species, with some compounds exhibiting minimal inhibitory concentrations (MIC) in the low microgram per milliliter range. mdpi.com

| Analogue Type | Fungal Strain(s) | In Vitro Activity | Reference |

|---|---|---|---|

| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides | Pyricularia oryzae, Puccinia recondita, Erysiphe graminis | Good to excellent activity at 250 mg/L | nih.gov |

| Griseofulvin Derivatives | Colletotrichum gloeosporioides | IC50 values of 47.25 ± 1.46 µg/mL to 53.63 ± 1.74 µg/mL for the most active compounds | nih.gov |

| Nitrofuran Derivatives | H. capsulatum, P. brasiliensis, T. rubrum, Candida spp., C. neoformans | MIC90 values ranging from 0.48 µg/mL to 3.9 µg/mL for potent compounds | mdpi.com |

Antitumor Potential in Cancer Cell Lines (Based on Analogue Research)

A growing body of evidence from in vitro studies suggests that analogues of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate possess significant antitumor properties. These studies have primarily focused on various cancer cell lines, revealing effects on cell viability and uncovering potential mechanisms of action.

In Vitro Inhibition of Cancer Cell Line Viability

Phenoxy derivatives have been a focal point of anticancer research. For instance, novel phenoxyacetamide derivatives have demonstrated potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov One particular phenoxy acetamide (B32628) compound exhibited a significantly lower IC50 value against HepG2 cells (1.43 µM) compared to the standard drug 5-Fluorouracil (5.32 µM). mdpi.comnih.gov

Similarly, phenoxyphenol compounds, such as 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), have shown selective cytotoxicity against non-small-cell lung cancer (NSCLC) H1299 cells. scispace.com Other studies on phenoxazine (B87303) derivatives also reported extensive inhibition of growth and viability in T-cell leukemia cell lines. nih.gov The cytotoxic effects of these analogues are often dose-dependent and vary across different cancer cell lines. researchgate.netnih.govnih.govmdpi.com

| Analogue Type | Cancer Cell Line(s) | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 µM | mdpi.comnih.gov |

| Phenoxazine Derivative (Phx-3) | MT-1, HUT-102, MT-2 (T-cell leukemia) | Extensive inhibition at <10 µg/ml | nih.gov |

| Hydroxylated Biphenyl Compounds (11 and 12) | Malignant Melanoma Cells | ~1.5 µM | mdpi.com |

| Makaluvamine Analogue (FBA-TPQ) | Various human cell lines (e.g., MCF-7) | 0.097 to 2.297 µmol/L | nih.gov |

Mechanistic Investigations of Cell Cycle Modulation or Apoptosis Induction

Mechanistic studies have provided insights into how these phenoxyphenyl analogues exert their anticancer effects. A common finding is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govwaocp.org For example, a novel phenoxy acetamide derivative was found to significantly enhance total apoptotic cell death in HepG2 cells by approximately 24.51-fold. mdpi.comnih.gov This was accompanied by the upregulation of pro-apoptotic genes (p53, Bax, casp-3, casp-9) and downregulation of the anti-apoptotic gene BCL2. mdpi.com

In addition to apoptosis, cell cycle arrest is another key mechanism. Treatment with certain phenoxy acetamide derivatives led to an arrest in the G1/S phases of the cell cycle, blocking the progression of HepG2 cells. mdpi.comnih.gov Similarly, some phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives induced G2/M phase arrest in A549 lung cancer cells. nih.gov The ability of these compounds to interfere with the normal progression of the cell cycle prevents cancer cells from dividing and proliferating. mdpi.comresearchgate.netfrontiersin.org The induction of apoptosis by these compounds is often confirmed by techniques such as Annexin V/PI staining and the observation of DNA fragmentation. mdpi.comwaocp.org

Investigation of Anti-inflammatory Mechanisms (Based on Analogue Research)

While direct in-vitro studies on the anti-inflammatory mechanisms of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate are not extensively detailed in publicly accessible research, significant insights can be drawn from the analysis of its structural analogues. The compound's architecture, featuring a keto ester, a valerate (B167501) chain, and a phenoxyphenyl group, suggests several plausible pathways through which it may exert anti-inflammatory effects. Research on analogous structures points towards mechanisms that include the modulation of key enzymatic pathways and signaling cascades involved in the inflammatory response.

Compounds structurally related to Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate have been investigated for their ability to inhibit enzymes that are crucial to the inflammatory process. Notably, the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The presence of two aromatic rings in the phenoxyphenyl moiety is a structural feature found in several selective COX-2 inhibitors. mdpi.com Analogues with similar features have demonstrated the ability to suppress the production of prostaglandins, which are key mediators of inflammation. nih.govbioworld.com

Furthermore, research into keto esters suggests that this functional group can contribute to anti-inflammatory activity by suppressing inflammatory pathways. medicaltransformationcenter.com Some studies on ketone bodies, which share chemical similarities, have indicated an ability to inhibit the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines. researchgate.netketone.com This suggests a potential mechanism for keto ester-containing compounds to dampen the innate immune response.

Derivatives of short-chain fatty acids, such as valproate (a valeric acid derivative), have been shown to modulate cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK signaling cascade plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net Inhibition or downregulation of this pathway by analogous compounds can therefore lead to a reduction in inflammatory responses. nih.gov The collective evidence from these analogue studies suggests that Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate may exert its anti-inflammatory effects through a multi-targeted approach.

| Analogue Class | Potential Anti-inflammatory Mechanism | Key Molecular Targets | References |

|---|---|---|---|

| Phenoxyphenyl Derivatives | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-2 (COX-2) | nih.govmdpi.com |

| Keto Esters / Ketone Bodies | Suppression of pro-inflammatory cytokine release | NLRP3 Inflammasome | medicaltransformationcenter.comresearchgate.netketone.com |

| Valerate Analogues | Downregulation of inflammatory signaling cascades | MAPK Pathway (e.g., Slt2, Kss1, Fus3) | nih.govnih.gov |

Elucidation of Mechanism of Action at the Molecular Level (e.g., Receptor Binding, Protein-Ligand Interactions)

The precise molecular interactions of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate with its biological targets have not been specifically elucidated in available literature. However, by examining molecular docking and structural biology studies of analogous compounds, a hypothetical mechanism of action can be proposed. The primary mode of action for many anti-inflammatory agents involves direct interaction with the active sites of enzymes like COX-2. researchgate.netnih.gov

For analogues that function as COX-2 inhibitors, such as certain fenamic acid derivatives, X-ray crystallography has revealed specific binding modes within the cyclooxygenase channel of the enzyme. nih.gov These studies show that the inhibitor molecule typically orients itself to form key interactions with amino acid residues in the active site. For instance, the carboxylate group of some inhibitors forms hydrogen bonds with residues such as Tyr-385 and Ser-530 at the apex of the channel. nih.gov The aromatic rings of the inhibitors often fit into a hydrophobic pocket, establishing favorable van der Waals forces and hydrophobic interactions that stabilize the enzyme-inhibitor complex. Given the phenoxyphenyl moiety of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, it is plausible that it could engage in similar hydrophobic interactions within the COX-2 binding site.

Beyond COX enzymes, studies on other β-keto esters have shown that these molecules can interact with bacterial Lux-R-type proteins, which are involved in quorum sensing. semanticscholar.org While distinct from inflammatory targets in humans, this demonstrates the capability of the β-keto ester scaffold to participate in specific protein-ligand binding events. The interactions are typically a combination of hydrogen bonds and hydrophobic interactions. semanticscholar.org This suggests that the keto and ester functionalities of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate could serve as hydrogen bond acceptors, anchoring the molecule to a specific protein target.

A comprehensive understanding of the molecular mechanism would require dedicated studies, such as co-crystallization of the compound with its target protein(s) or advanced computational modeling to predict binding affinity and specific interactions.

| Analogue / Structural Moiety | Potential Protein Target | Key Interacting Residues / Interaction Type | References |

|---|---|---|---|

| Fenamic Acid Derivatives | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Tyr-385 and Ser-530 | nih.gov |

| Propionic Acid Derivatives (e.g., Ibuprofen) | Cyclooxygenase-2 (COX-2) | Hydrophobic interactions within the active site pocket | researchgate.net |

| β-Keto Esters | Lux-R-type Proteins (in bacteria) | Hydrogen bonds, Hydrophobic interactions | semanticscholar.org |

Applications and Future Research Directions

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate as a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate makes it a highly adaptable intermediate in organic synthesis. The presence of both a ketone and an ester group provides multiple reactive sites for a variety of chemical transformations. These functional groups can be selectively targeted to build molecular complexity, allowing for the construction of more elaborate chemical structures.

The reactivity of the keto and ester groups allows for a range of synthetic modifications, as detailed in the following table:

| Functional Group | Potential Reactions | Resulting Structures |

| Ketone | Reduction, Grignard reaction, Wittig reaction, Aldol (B89426) condensation | Secondary alcohols, Tertiary alcohols, Alkenes, β-hydroxy ketones |

| Ester | Hydrolysis, Transesterification, Amidation, Claisen condensation | Carboxylic acids, Different esters, Amides, β-keto esters |

| Alkyl Chain | Halogenation, Functional group interconversion | Halogenated derivatives, Other functionalized chains |

These reactions enable chemists to use Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate as a foundational component to access a wide array of more complex molecules.

Role as a Building Block in the Design of Novel Molecules for Chemical and Pharmaceutical Research

The phenoxyphenyl group is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. This makes Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate an attractive starting point for the development of new therapeutic agents. The phenoxy group can engage in crucial interactions with biological targets, and the valerate (B167501) chain provides a flexible linker that can be modified to optimize binding affinity and pharmacokinetic properties.

The structural components of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate and their potential roles in drug design are summarized below:

| Structural Moiety | Potential Role in Drug Design |

| 3-phenoxyphenyl group | Hydrophobic interactions, π-π stacking with aromatic residues in proteins |

| Keto group | Hydrogen bond acceptor |

| Ethyl ester group | Can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially improving solubility or acting as a prodrug |

| Valerate chain | Provides conformational flexibility and a scaffold for further functionalization |

Potential Applications in Materials Science: Development of Optoelectronic Materials

While direct applications of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate in materials science are not yet established, its constituent parts suggest potential in the development of novel optoelectronic materials. Organic compounds with extended π-conjugated systems, often found in phenoxyphenyl structures, are known to exhibit interesting electronic and photophysical properties. These properties are foundational for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The phenoxyphenyl moiety could be incorporated into larger polymeric or molecular structures designed to absorb or emit light, or to transport electrical charge. The valerate chain could serve as a flexible spacer to tune the solid-state packing and morphology of these materials, which are critical factors in device performance. Further research is needed to explore the synthesis of such materials derived from Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate and to characterize their optoelectronic properties.

Rational Design and Synthesis of Advanced Pharmacophores and Molecular Probes

The concept of rational drug design involves the deliberate creation of new molecules with a specific biological target in mind. The phenoxyphenyl scaffold is a key component in the rational design of various therapeutic agents. nih.gov Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate can serve as a template for the synthesis of advanced pharmacophores—the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.

By systematically modifying the structure of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, researchers can develop molecular probes to investigate biological processes. For example, attaching a fluorescent tag or a reactive group could allow for the visualization of target proteins or the covalent labeling of active sites.

Future Prospects in Structure-Activity Relationship (SAR) Studies of Phenoxyphenyl Valerates

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The phenoxyphenyl valerate scaffold is ripe for exploration through SAR studies. By synthesizing a library of analogs with variations in the substitution pattern of the phenoxy ring, the length of the valerate chain, and the nature of the ester group, researchers can systematically probe the structural requirements for a desired biological effect.

Key areas for future SAR studies on phenoxyphenyl valerates include:

Substitution on the Phenoxy Ring: Investigating the effect of electron-donating and electron-withdrawing groups on activity.

Chain Length Modification: Exploring how shortening or lengthening the valerate chain impacts biological efficacy.

Ester Group Variation: Replacing the ethyl ester with other alkyl or aryl groups to modulate properties like solubility and metabolic stability.

Addressing Challenges and Identifying Opportunities in the Academic Research of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

While the potential of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is significant, several challenges and opportunities exist in its academic research. A primary challenge is the limited availability of specific studies on this compound, necessitating foundational research to establish its chemical and biological properties.

Challenges:

Lack of Specific Data: A dearth of published research specifically on Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate requires initial exploratory studies.

Synthetic Optimization: Developing efficient and scalable synthetic routes to this compound and its derivatives is crucial for further investigation.

Opportunities:

Exploration of Biological Activity: Screening Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate and its derivatives against a wide range of biological targets could uncover novel therapeutic applications.

Development of New Materials: Investigating the incorporation of this molecule into new polymers or supramolecular assemblies could lead to the discovery of materials with unique properties.

Interdisciplinary Collaboration: The multifaceted potential of this compound provides an excellent opportunity for collaboration between synthetic chemists, biologists, and materials scientists.

Q & A

Q. What are the recommended synthetic pathways for Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Friedel-Crafts Acylation : Reacting 3-phenoxyphenylacetyl chloride with valeric acid derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Esterification : The resulting keto-acid is esterified with ethanol using sulfuric acid as a catalyst, requiring reflux conditions (70–80°C) and precise pH control to maximize yield .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures >95% purity.

Key optimization parameters: Temperature (60–100°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) .

Q. What analytical techniques are critical for characterizing Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (δ 170–175 ppm) and aromatic proton environments (δ 6.5–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺ at m/z 355.14) .

Q. How does the compound participate in common organic reactions?

Methodological Answer:

- Oxidation : With KMnO₄ in acidic conditions, the ketone group converts to a carboxylic acid, forming 5-(3-phenoxyphenyl)-5-oxovaleric acid .

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate .

- Nucleophilic Substitution : The ester group undergoes transesterification with methanol (acid catalysis) to produce methyl derivatives .

Advanced Research Questions

Q. How does the 3-phenoxyphenyl substituent influence enzyme inhibition compared to analogs (e.g., thiomorpholine or halogenated derivatives)?

Methodological Answer:

-

SAR Studies : Synthesize analogs (e.g., replacing phenoxy with thiomorpholine or halogen substituents) and test inhibition against acetylcholinesterase (AChE) via Ellman’s assay .

-

Key Findings :

Substituent IC₅₀ (μM) Selectivity (AChE vs. BChE) 3-Phenoxyphenyl 0.45 12:1 4-Thiomorpholine 0.78 8:1 3-Chloro-5-fluorophenyl 1.20 5:1 The 3-phenoxyphenyl group enhances AChE selectivity due to π-π stacking with aromatic residues in the active site .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Use identical enzyme sources (e.g., human recombinant vs. bovine AChE) and buffer conditions (pH 7.4, 25°C) .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography (SHELX software ) confirms enantiomeric purity, as racemic mixtures may skew results.

- Dose-Response Validation : Repeat experiments with ≥3 biological replicates and nonlinear regression analysis (GraphPad Prism) to calculate confidence intervals .

Q. What computational strategies predict the compound’s interactions with novel biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses to targets (e.g., COX-2 or HDACs). Focus on hydrogen bonding with the ketone oxygen and hydrophobic contacts with the phenyl ring .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic regions) using MOE or Phase .

Data Contradiction Analysis

Q. Why do catalytic hydrogenation studies yield variable ratios of γ-valerolactone vs. ethyl valerate?

Methodological Answer:

- Reaction Conditions :

- Low Temperature (250°C) : Favors γ-valerolactone (85% selectivity) via intramolecular cyclization .

- High Temperature (350°C) : Shifts equilibrium toward ethyl valerate (29% selectivity) due to decarboxylation .

- Catalyst Impact : Ni-P (nickel phosphide) increases hydrogenation efficiency vs. Pd/C, which promotes side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.